molecular formula C7H4ClNO4 B13037608 4-Chloro-5-hydroxy-2-nitrobenzaldehyde

4-Chloro-5-hydroxy-2-nitrobenzaldehyde

Cat. No.: B13037608
M. Wt: 201.56 g/mol
InChI Key: RBTATMIQKVVUOI-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, featuring a chloro group at the 4-position, a hydroxy group at the 5-position, and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5-hydroxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 4-chlorobenzaldehyde using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation to introduce the hydroxy group at the 5-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

Major Products

    Oxidation: 4-Chloro-5-hydroxy-2-nitrobenzoic acid.

    Reduction: 4-Chloro-5-hydroxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-hydroxy-2-nitrobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities. The hydroxy and chloro groups may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.

    4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxy group.

    5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro group.

Uniqueness

4-Chloro-5-hydroxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

4-chloro-5-hydroxy-2-nitrobenzaldehyde

InChI

InChI=1S/C7H4ClNO4/c8-5-2-6(9(12)13)4(3-10)1-7(5)11/h1-3,11H

InChI Key

RBTATMIQKVVUOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C=O

Origin of Product

United States

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